Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate
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Overview
Description
Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a 2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves the esterification of 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Similar ester structure but lacks the indene moiety.
2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar core structure but in carboxylic acid form.
Phenyl (2-oxo-2,3-dihydro-1H-indene-2-yl)acetate: Similar structure but without the methyl group.
Uniqueness
Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is unique due to the presence of both the phenyl and indene moieties, which confer specific chemical and biological properties. The combination of these groups allows for a diverse range of reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
651715-71-8 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
phenyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C18H16O3/c1-18(11-13-7-5-6-10-15(13)17(18)20)12-16(19)21-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
MBUUVAZXNQCPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)CC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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